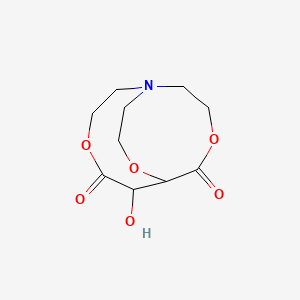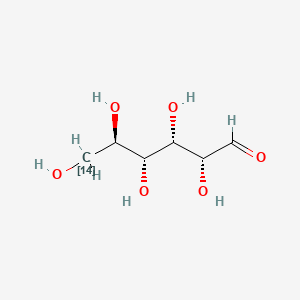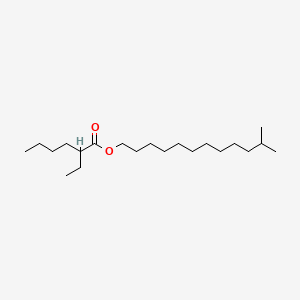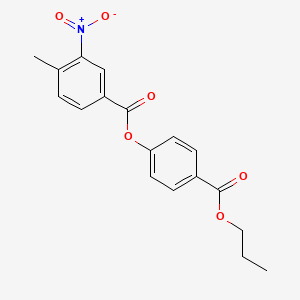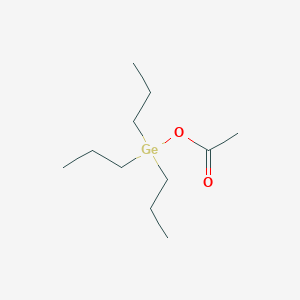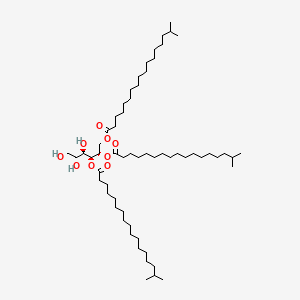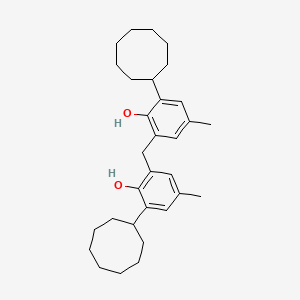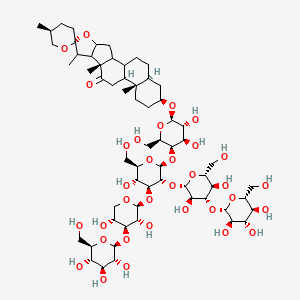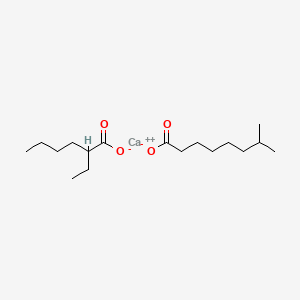
Guanidinoadipic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidinoadipic acid is a compound that belongs to the class of guanidino acids It is characterized by the presence of a guanidine group attached to an adipic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidinoadipic acid typically involves the reaction of adipic acid with guanidine. One common method is the direct guanylation of adipic acid using guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the guanidino group.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For instance, transition metal-catalyzed guanylation reactions have been explored to improve yield and selectivity. These methods often employ catalysts such as copper or palladium complexes to facilitate the formation of the guanidino group under milder conditions.
Análisis De Reacciones Químicas
Types of Reactions: Guanidinoadipic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: Reduction of the guanidino group can yield amine derivatives.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted guanidines.
Aplicaciones Científicas De Investigación
Guanidinoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex guanidine-containing compounds.
Biology: It has been studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of guanidinoadipic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Guanidinoacetic acid: A precursor of creatine, involved in energy metabolism.
Guanidinosuccinic acid: Known for its role in the urea cycle and nitrogen metabolism.
Guanidinoacetic acid: Used as a dietary supplement and in animal feed.
Uniqueness: Guanidinoadipic acid is unique due to its specific adipic acid backbone, which imparts distinct chemical properties and reactivity compared to other guanidino acids. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
74318-15-3 |
|---|---|
Fórmula molecular |
C7H13N3O4 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
2-(diaminomethylideneamino)hexanedioic acid |
InChI |
InChI=1S/C7H13N3O4/c8-7(9)10-4(6(13)14)2-1-3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) |
Clave InChI |
RGHUZDZLISIEOS-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)N=C(N)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


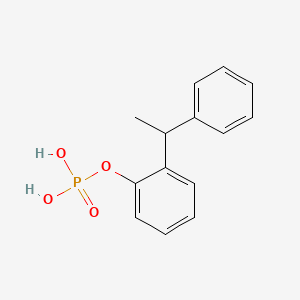
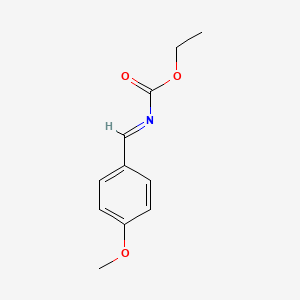
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

